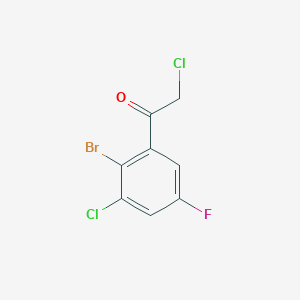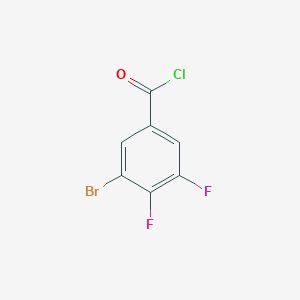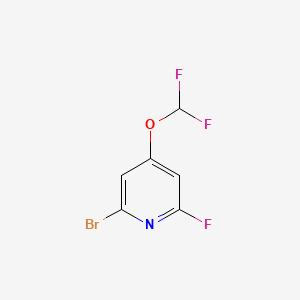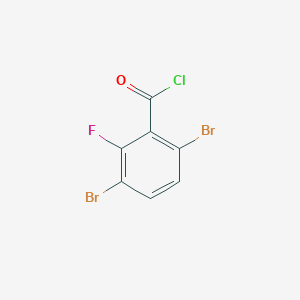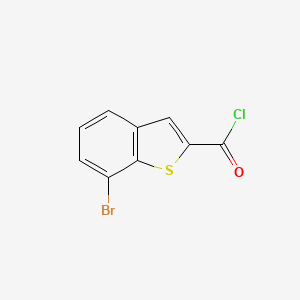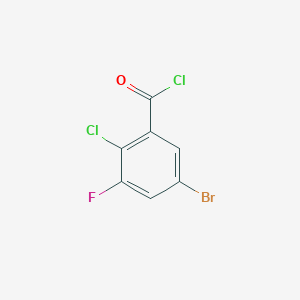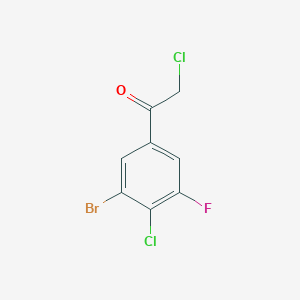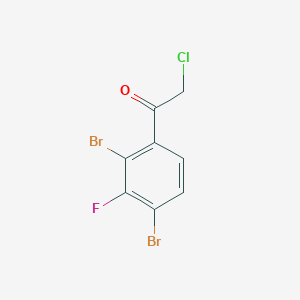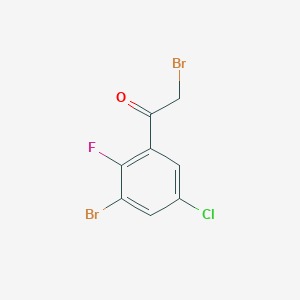
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide consists of a phenacyl bromide core with bromo, chloro, and fluoro substituents at the 3’, 5’, and 2’ positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide include a molecular weight of 330.37 g/mol, a molecular formula of C8H4Br2ClFO, and a complex structure with 13 heavy atoms . It has a topological polar surface area of 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antibacterial Activity
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide has been utilized in chemical synthesis, leading to the creation of new compounds with potential biological activities. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, employing precursors including 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This novel compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Functionalization in Organic Chemistry
In the realm of organic chemistry, the functionalization of related compounds has been a topic of interest. Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under various conditions, which is relevant to understanding the reactivity patterns of similar halogenated compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Antimicrobial and Antitumor Activity
The synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, which includes a step using 2,4-dichloro-5-fluorophenacyl bromide, was conducted by Bhat and Holla (2004). These derivatives displayed antimicrobial activity against bacterial and fungal strains, highlighting the potential use of such compounds in pharmaceutical applications (Bhat & Holla, 2004). Additionally, Bhat et al. (2009) synthesized compounds that exhibited in vitro antitumor activity against various cancer cell lines, demonstrating the potential of such derivatives in cancer research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Catalysis and Sensing Applications
The compound has also found use in catalysis and sensing applications. Hirai et al. (2016) synthesized derivatives for the fluorescence turn-on sensing of fluoride ions in water, demonstrating the potential of such compounds in analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Eigenschaften
IUPAC Name |
2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOGBUBSPFSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



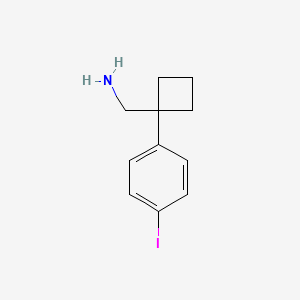
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
